molecular formula C22H22N8O B2964012 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396557-72-4

2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2964012
CAS No.: 1396557-72-4
M. Wt: 414.473
InChI Key: FXCSZICQPUCPTD-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that features a benzotriazole moiety linked to a pyrimidine ring through an acetamide bridge

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that have potential catalytic applications.

Biology

In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or protein interactions due to its structural complexity and functional groups.

Medicine

Medicinally, the compound could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

Industrially, it can be used in the synthesis of advanced materials, such as polymers or coatings, that benefit from the unique properties imparted by the benzotriazole and pyrimidine moieties.

Future Directions

The future research directions could include further exploration of the biological activities of this compound and its derivatives, as well as its potential applications in areas such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.

    Pyrimidine Synthesis: The pyrimidine ring can be constructed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reaction: The benzotriazole intermediate is then coupled with the pyrimidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzotriazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Reduced forms of the acetamide or pyrimidine moieties.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole ring can engage in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide apart is its combination of a benzotriazole ring with a pyrimidine ring, linked through an acetamide bridge

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O/c31-22(15-30-19-9-5-4-8-18(19)26-27-30)25-20-14-21(24-16-23-20)29-12-10-28(11-13-29)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,23,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCSZICQPUCPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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